1,2,3-Trimethyl-1H-indol-7-ol
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Overview
Description
1,2,3-Trimethyl-1H-indol-7-ol is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of 1,2,3-Trimethyl-1H-indol-7-ol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and ketones under acidic conditions . Another approach is the use of multicomponent reactions, which allow for the rapid and efficient synthesis of indole derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Scientific Research Applications
1,2,3-Trimethyl-1H-indol-7-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3-Trimethyl-1H-indol-7-ol involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1,2,3-Trimethyl-1H-indol-7-ol can be compared with other similar indole derivatives, such as:
1,2,3-Trimethyl-1H-indole: Similar in structure but lacks the hydroxyl group at the 7-position.
1,2,3-Trimethyl-1H-indole-5-ol: Another hydroxylated derivative but with the hydroxyl group at the 5-position.
1,2,3-Trimethyl-1H-indole-3-carboxaldehyde: Contains an aldehyde group at the 3-position instead of a hydroxyl group.
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1,2,3-trimethylindol-7-ol |
InChI |
InChI=1S/C11H13NO/c1-7-8(2)12(3)11-9(7)5-4-6-10(11)13/h4-6,13H,1-3H3 |
InChI Key |
WKFBSTNEXTXNQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=CC=C2O)C)C |
Origin of Product |
United States |
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